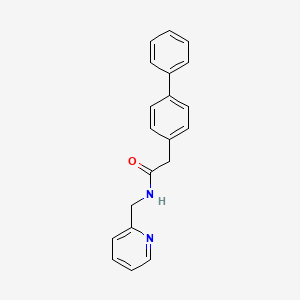![molecular formula C20H26O4 B4954527 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4954527.png)
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene, also known as IPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process that involves several steps, and it has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene is not fully understood, but it is believed to act as an agonist for PPARs. When this compound binds to PPARs, it activates a signaling pathway that leads to the upregulation of genes involved in lipid metabolism and glucose homeostasis. This can lead to improved insulin sensitivity, decreased inflammation, and improved lipid profiles.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to improve insulin sensitivity, decrease inflammation, and improve lipid profiles. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene in lab experiments is its high affinity for PPARs. This makes it a valuable tool for studying the role of PPARs in metabolic disorders and other diseases. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to obtain high-quality samples of this compound, and its synthesis is a complex and time-consuming process.
Orientations Futures
There are several potential future directions for research on 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene. One area of interest is the development of new drugs based on this compound that can be used to treat metabolic disorders and other diseases. Another area of interest is the use of this compound as a tool for studying the role of PPARs in various diseases and physiological processes. Finally, there is also potential for research on the synthesis of this compound and other related compounds, with the goal of developing more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene involves several steps, starting with the reaction of 4-methoxyphenol with 1-chloro-2-propanol in the presence of a base to form 1-(4-methoxyphenoxy)-2-propanol. This compound is then reacted with 4-chlorobutyl chloride in the presence of a base to form 1-(4-methoxyphenoxy)-2-(4-chlorobutoxy)propane. Finally, this compound is reacted with 1-bromo-2-isopropoxybenzene in the presence of a base to form this compound.
Applications De Recherche Scientifique
1-isopropoxy-2-[4-(4-methoxyphenoxy)butoxy]benzene has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential use as a ligand for the peroxisome proliferator-activated receptor (PPAR). PPARs are a group of nuclear receptors that play a key role in regulating lipid metabolism and glucose homeostasis. This compound has been shown to have a high affinity for PPARs, making it a potential candidate for the development of new drugs to treat metabolic disorders such as diabetes, obesity, and dyslipidemia.
Propriétés
IUPAC Name |
1-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-16(2)24-20-9-5-4-8-19(20)23-15-7-6-14-22-18-12-10-17(21-3)11-13-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXKZKGQBVMUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
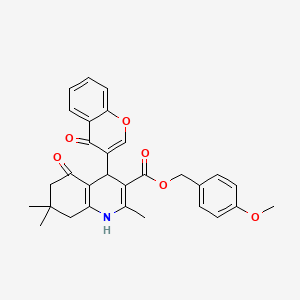

![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
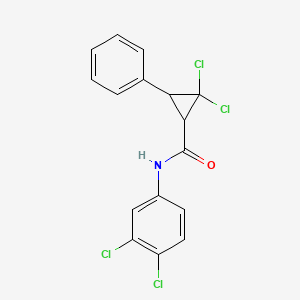
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
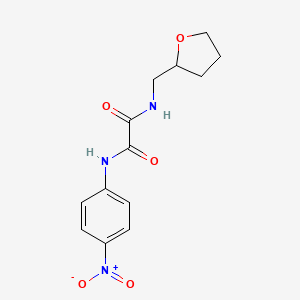
![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![1-benzyl-3,5,5,6a-tetramethyl-2-phenyldecahydrocyclopropa[f]phosphindol-3-ol 1-oxide](/img/structure/B4954501.png)
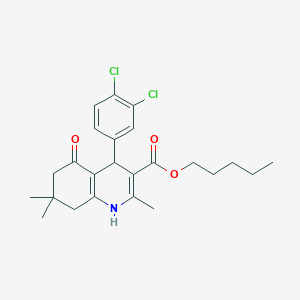
![ethyl 1-[(4-chlorophenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4954513.png)
![4-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4954519.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine hydrochloride](/img/structure/B4954525.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B4954533.png)
